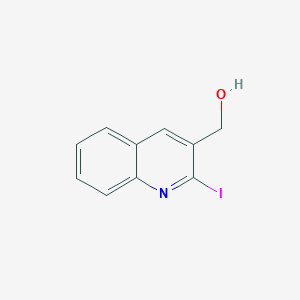

(2-Iodoquinolin-3-yl)methanol

Vue d'ensemble

Description

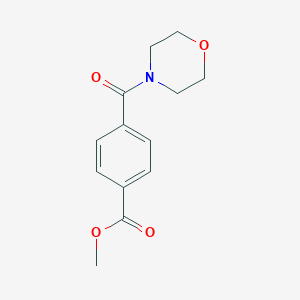

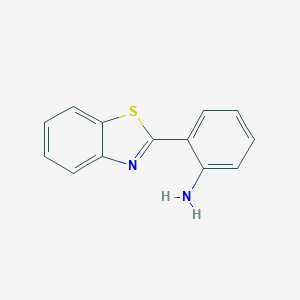

“(2-Iodoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8INO . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “(2-Iodoquinolin-3-yl)methanol” consists of 10 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact structure is not provided in the search results.Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives

Quinoline and its derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. “(2-Iodoquinolin-3-yl)methanol” can serve as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been explored for their potential as anticancer, antioxidant, anti-inflammatory, and antimalarial agents .

Anticancer Research

The quinoline motif is a common structure found in many pharmacologically active compounds. Derivatives synthesized from “(2-Iodoquinolin-3-yl)methanol” can be screened for anticancer properties. The presence of the iodo group may enhance the compound’s ability to interact with biological targets relevant to cancer therapy .

Antimicrobial and Antituberculosis Agents

Quinoline derivatives have shown promise as antimicrobial and antituberculosis agents. The structural modification of “(2-Iodoquinolin-3-yl)methanol” could lead to the development of new drugs that are effective against resistant strains of bacteria and tuberculosis .

Anti-SARS-CoV-2 (COVID-19) Applications

Recent studies have indicated that quinoline derivatives exhibit activity against SARS-CoV-2, the virus responsible for COVID-19. “(2-Iodoquinolin-3-yl)methanol” could be utilized to synthesize compounds with potential anti-COVID-19 properties, contributing to the fight against the pandemic .

Cardiovascular Drug Development

Quinoline derivatives are also investigated for their cardiovascular effects. The modification of “(2-Iodoquinolin-3-yl)methanol” may result in compounds with therapeutic potential in treating cardiovascular diseases .

Green Chemistry and Sustainable Processes

The synthesis of quinoline derivatives, including those derived from “(2-Iodoquinolin-3-yl)methanol”, is being adapted to greener and more sustainable chemical processes. This includes the use of eco-friendly catalysts and solvent-free conditions, aligning with societal expectations for environmentally responsible research .

Propriétés

IUPAC Name |

(2-iodoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWYEQNEXNDCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542978 | |

| Record name | (2-Iodoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodoquinolin-3-yl)methanol | |

CAS RN |

101330-11-4 | |

| Record name | (2-Iodoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B182499.png)

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)